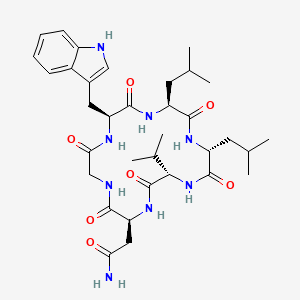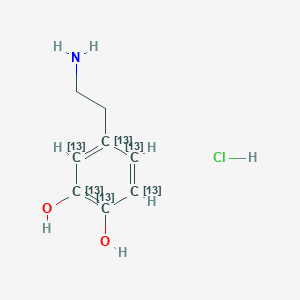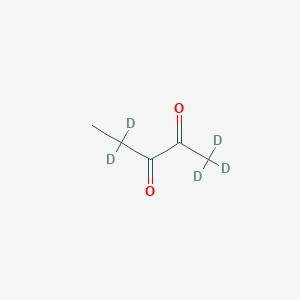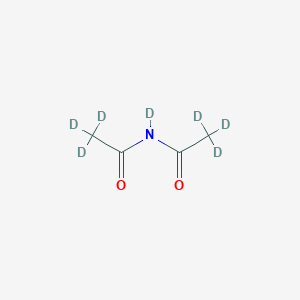
3-Chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole
Vue d'ensemble
Description
3-Chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole (CMPT) is a heterocyclic compound that has been studied for its various applications in scientific research and laboratory experiments. CMPT is a derivative of thiadiazole and is composed of two nitrogen atoms, three sulfur atoms, and four carbon atoms. It is a colorless crystalline solid that has a melting point of 130-132°C and a boiling point of 326-327°C. CMPT has a molecular weight of 235.67 g/mol and a molecular formula of C7H9ClN2OS.
Applications De Recherche Scientifique
Oncology: Synthesis of Gefitinib Analogues
3-Chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole: is a compound that can be utilized in the synthesis of gefitinib analogues. Gefitinib is a well-known tyrosine kinase inhibitor used in cancer therapy, particularly for non-small cell lung carcinoma (NSCLC). The compound’s role in the synthesis involves the creation of novel intermediates that enhance the alkylation step, leading to improved yields and cost-effectiveness in gefitinib production .
Antimicrobial Research
This compound has potential applications in antimicrobial research. By incorporating the thiadiazole moiety into various molecular frameworks, researchers can synthesize new compounds with significant antibacterial and antifungal activities. These activities are often compared with standard treatments, and the compound’s derivatives can be further analyzed through molecular docking studies to understand their interactions with target proteins .
Chemical Synthesis of Organofluorine Compounds
Organofluorine compounds are important in various fields, including pharmaceuticals and agrochemicals. The compound can be used as an intermediate in the synthesis of such organofluorine compounds, contributing to the diversity and functionality of these molecules .
Propriétés
IUPAC Name |
3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3OS/c1-13-6-3-2-4-12(5-6)8-7(9)10-14-11-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCFYGWZGQTJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=NSN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474410.png)


![(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474417.png)
![(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474419.png)




